![molecular formula C13H15IN2 B13085116 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide CAS No. 96229-06-0](/img/structure/B13085116.png)
2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with methylating agents in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it feasible for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce reduced indole derivatives .
Applications De Recherche Scientifique
2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methyl groups and iodide ion contribute to its unique properties compared to other indole derivatives .
Propriétés
Numéro CAS |
96229-06-0 |
|---|---|
Formule moléculaire |
C13H15IN2 |
Poids moléculaire |
326.18 g/mol |
Nom IUPAC |
2,9-dimethyl-3,4-dihydropyrido[3,4-b]indol-2-ium;iodide |
InChI |
InChI=1S/C13H15N2.HI/c1-14-8-7-11-10-5-3-4-6-12(10)15(2)13(11)9-14;/h3-6,9H,7-8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
SVGIGQFXRZYTBO-UHFFFAOYSA-M |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C=[N+](CC3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


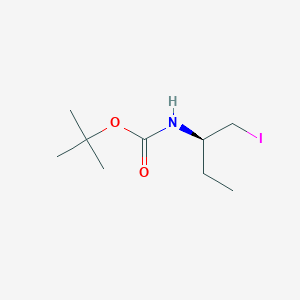
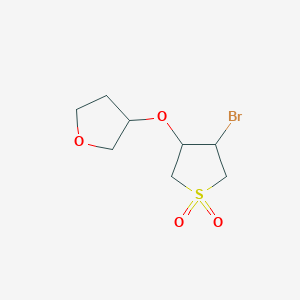
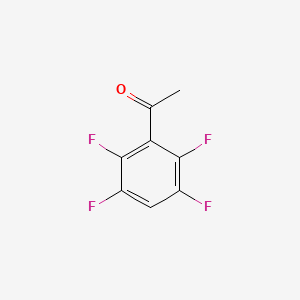
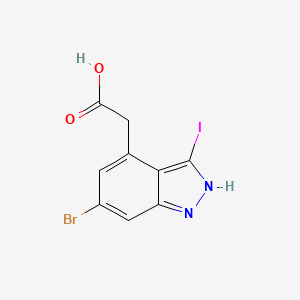
![2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13085061.png)
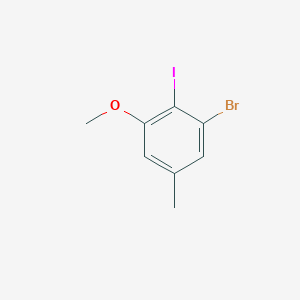
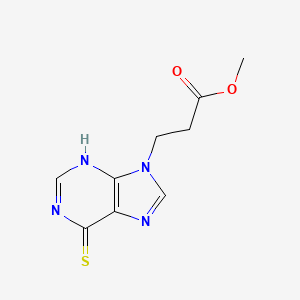
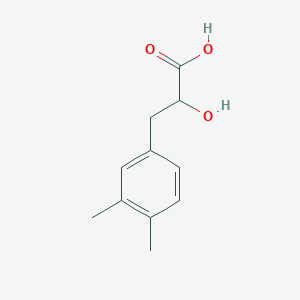
![(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13085086.png)

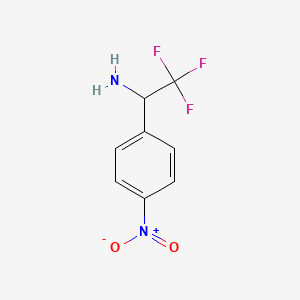
![1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)
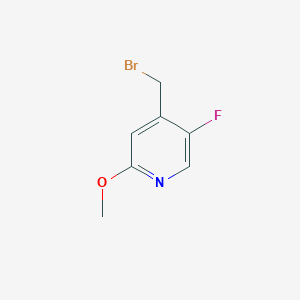
![5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13085120.png)
